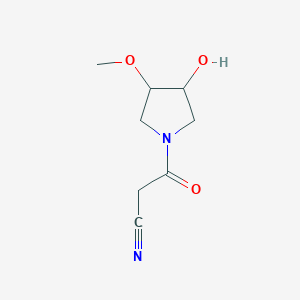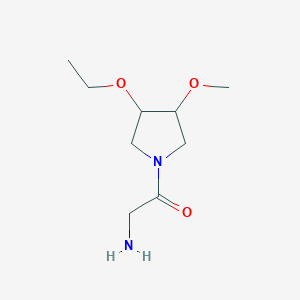
3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a chloro group, a hydroxymethyl group, and an indoline moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials such as indole or its derivatives. One common approach is the reaction of indole with chloroacetic acid under acidic conditions to introduce the chloro group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Coupling Reactions: Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds using boronic acids and palladium catalysts.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions may result in the formation of ethers or esters.
Coupling reactions often produce biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials.
Biology: Indole derivatives are known to interact with various biological targets, including enzymes and receptors. This compound may be used in the study of biological processes and the development of therapeutic agents.
Medicine: Indole derivatives have shown potential in the treatment of various diseases, such as cancer and neurological disorders. Research is ongoing to explore the therapeutic applications of this compound.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-Chloro-5-(hydroxymethyl)benzonitrile
1-(5-(Hydroxymethyl)indolin-1-yl)propan-1-one
3-Chloro-1-(indolin-1-yl)propan-1-one
Uniqueness: 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its indoline core and chloro group make it particularly versatile compared to similar compounds.
Properties
IUPAC Name |
3-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKAFKALITCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)








![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)
